OHM1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

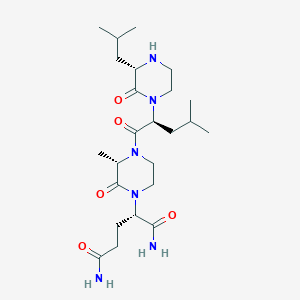

C24H42N6O5 |

|---|---|

分子量 |

494.6 g/mol |

IUPAC名 |

(2S)-2-[(3S)-3-methyl-4-[(2S)-4-methyl-2-[(3S)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]pentanoyl]-2-oxopiperazin-1-yl]pentanediamide |

InChI |

InChI=1S/C24H42N6O5/c1-14(2)12-17-23(34)29(9-8-27-17)19(13-15(3)4)24(35)28-10-11-30(22(33)16(28)5)18(21(26)32)6-7-20(25)31/h14-19,27H,6-13H2,1-5H3,(H2,25,31)(H2,26,32)/t16-,17-,18-,19-/m0/s1 |

InChIキー |

FMTAQWMOLHFOLT-VJANTYMQSA-N |

異性体SMILES |

C[C@H]1C(=O)N(CCN1C(=O)[C@H](CC(C)C)N2CCN[C@H](C2=O)CC(C)C)[C@@H](CCC(=O)N)C(=O)N |

正規SMILES |

CC1C(=O)N(CCN1C(=O)C(CC(C)C)N2CCNC(C2=O)CC(C)C)C(CCC(=O)N)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of OHM1 in Hypoxia

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action of OHM1, a novel inhibitor of the Hypoxia-Inducible Factor (HIF) signaling pathway. Under hypoxic conditions, a common feature of the tumor microenvironment, the HIF-1α subunit is stabilized and plays a crucial role in tumor progression and therapeutic resistance by regulating the transcription of various genes involved in angiogenesis, metabolism, and cell survival.[1][2][3][4] this compound has been developed as a potential cancer therapeutic by targeting a key protein-protein interaction within this pathway.[1]

Core Mechanism of Action: Inhibition of the HIF-1α/p300 Interaction

This compound is a rationally designed small molecule that mimics the helix 3 region of the HIF-1α protein.[1] Its primary mechanism of action is the disruption of the critical protein-protein interaction between the C-terminal transactivation domain (C-TAD) of HIF-1α and the CH1 domain of the transcriptional co-activator p300.[1]

Under hypoxic conditions, HIF-1α accumulates in the nucleus and dimerizes with HIF-1β.[1][2] This heterodimer then recruits co-activators, including p300, to initiate the transcription of hypoxia-responsive genes.[1][2] The interaction between HIF-1α and p300 is essential for this transcriptional activation.[1] this compound competitively binds to the CH1 domain of p300, thereby preventing its association with HIF-1α.[1] This abrogation of the HIF-1α/p300 complex leads to the downregulation of HIF-1 target gene expression, ultimately inhibiting tumor growth and angiogenesis.[1]

Signaling Pathway of this compound Action in Hypoxia

Caption: Mechanism of this compound in inhibiting the hypoxic response.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: Binding Affinity and Transcriptional Inhibition

| Parameter | Value | Cell Line | Comments | Reference |

| Binding Affinity (to p300 CH1) | Measured by intrinsic tryptophan fluorescence spectroscopy. | [1] | ||

| OHM-1 | Highest Affinity | N/A | Mimics all three key side chains (Leu818, Leu822, Gln824) of HIF-1α. | [1] |

| OHM-2, OHM-3, OHM-4 | Lower Affinity | N/A | Single or multiple alanine substitutions of the key side chains. | [1] |

| Transcriptional Inhibition (at 10 µM) | A549 | Measured by qRT-PCR. | [1] | |

| VEGFA mRNA downregulation | ~80% | A549 | A critical regulator of angiogenesis. | [1] |

| LOX mRNA downregulation | Similar levels | A549 | Involved in extracellular matrix remodeling. | [1] |

| GLUT1 mRNA downregulation | Similar levels | A549 | A key glucose transporter. | [1] |

Table 2: In Vivo Efficacy

| Treatment Group | Median Tumor Volume (mm³) | Mouse Model | Comments | Reference |

| OHM-1 Treated | 103 | Xenograft | Demonstrates in vivo activity in reducing tumor growth. | [1] |

| Control Group | 186 | Xenograft | [1] |

Detailed Experimental Protocols

The following are the methodologies for the key experiments cited in the evaluation of this compound.

1. Intrinsic Tryptophan Fluorescence Spectroscopy for Binding Affinity

-

Objective: To determine the binding affinity of OHM-1 and its analogues to the p300 CH1 domain.

-

Protocol:

-

Recombinant p300 CH1 domain is purified.

-

Fluorescence measurements are performed using a suitable spectrofluorometer.

-

The intrinsic tryptophan fluorescence of the p300 CH1 domain is monitored upon titration with increasing concentrations of OHM-1 or its analogues.

-

Changes in fluorescence intensity are used to calculate the dissociation constant (Kd), which is a measure of binding affinity.

-

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the effect of OHM-1 on the mRNA expression levels of HIF target genes.

-

Protocol:

-

A549 cells are cultured under hypoxic conditions (e.g., 1% O2) in the presence or absence of OHM-1 (10 µM) or control compounds.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

qRT-PCR is performed using gene-specific primers for VEGFA, LOX, GLUT1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression levels are calculated using the ΔΔCt method.

-

3. Mouse Xenograft Model for In Vivo Efficacy

-

Objective: To assess the ability of OHM-1 to reduce tumor growth in a living organism.

-

Protocol:

-

Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives regular administration of OHM-1 (dose and schedule to be optimized), while the control group receives a vehicle control.

-

Tumor volume is measured periodically using calipers.

-

At the end of the study, the median tumor volumes between the treated and control groups are compared to determine the efficacy of OHM-1.

-

Experimental Workflow for Evaluating this compound

Caption: Workflow for preclinical evaluation of this compound.

References

- 1. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Hypoxic tumor microenvironment: Implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress toward overcoming hypoxia-induced resistance to solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of OHM1: A Technical Guide for Drug Development Professionals

An in-depth overview of the novel HIF-1α pathway inhibitor, OHM1, detailing its mechanism of action, biological effects, and the experimental methodologies used for its characterization.

Introduction

This compound is a novel small molecule compound identified as a potent inhibitor of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. It functions as an analog of the C-terminal transactivation domain (CTAD) of HIF-1α, effectively disrupting a critical protein-protein interaction necessary for the transcription of hypoxia-inducible genes. The aberrant activation of the HIF-1α pathway is a hallmark of various solid tumors, promoting angiogenesis, metabolic reprogramming, and metastasis. Consequently, this compound presents a promising therapeutic strategy for a range of cancers. This document provides a comprehensive technical overview of the biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then recruits the transcriptional coactivators p300 and CREB-binding protein (CBP) to initiate the transcription of target genes. This recruitment is mediated by the interaction of the HIF-1α CTAD with the CH1 domain of p300/CBP.

This compound exerts its inhibitory effect by competitively binding to the CH1 domain of p300/CBP, thereby blocking the recruitment of the HIF-1α/ARNT complex. This disruption of the transcriptional machinery leads to a significant reduction in the expression of HIF-1α target genes that are crucial for tumor progression.

Signaling Pathway Diagram

Figure 1. Mechanism of Action of this compound in the HIF-1α Signaling Pathway

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Description |

| Binding Affinity (Kd) | 0.53 µM | - | Binding affinity of this compound to the CH1 domain of p300/CBP. |

| HIF-1α Transcriptional Activity | 1 - 20 µM (dose-dependent reduction) | MDA-MB-231 | Concentration range of this compound that reduces HIF promoter activity. |

| HIF-1α Activity Reduction | 20 µM | A549, MDA-MB-231 | Concentration of this compound that reduces HIF-1α transcriptional activity under hypoxia to normoxic levels. |

| Gene Expression Downregulation | 10 µM | A549 | Concentration of this compound that significantly down-regulates hypoxia-inducible genes. |

| VEGFA mRNA Reduction | 80% | A549 | Percentage reduction in VEGFA mRNA expression with 10 µM this compound. |

| LOX and GLUT1 mRNA Reduction | Significant decrease | A549 | Qualitative description of the reduction in LOX and GLUT1 mRNA with 10 µM this compound. |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Animal Model | Description |

| Dosage | 15 mg/kg | Mouse Xenograft (MDA-MB-231) | Administered intraperitoneally (i.p.) every other day. |

| Tumor Volume Reduction | ~50% | Mouse Xenograft (MDA-MB-231) | Median tumor volume reduction compared to the untreated group. |

| Toxicity | No measurable changes | Mouse Xenograft (MDA-MB-231) | No significant changes in animal body weight or other signs of toxicity were observed. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

HIF-1α Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the HIF-1α pathway in response to this compound treatment.

Methodology:

-

Cell Culture and Transfection:

-

Culture human cancer cells (e.g., MDA-MB-231 or A549) in appropriate media.

-

Seed cells into 24-well plates.

-

Co-transfect cells with a luciferase reporter plasmid containing a hypoxia-response element (HRE) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Hypoxic Conditions:

-

Following transfection, treat the cells with varying concentrations of this compound (e.g., 1-20 µM).

-

Expose the cells to hypoxic conditions (e.g., 1% O₂) for 16-24 hours. A parallel set of cells is maintained under normoxic conditions (21% O₂).

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.

-

Experimental Workflow for Luciferase Reporter Assay

Figure 2. Workflow for HIF-1α Luciferase Reporter Assay

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to measure the mRNA levels of HIF-1α target genes such as VEGFA, LOX, and GLUT1.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Culture A549 cells and treat with this compound (e.g., 10 µM) under hypoxic conditions for 24 hours.

-

Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using gene-specific primers for VEGFA, LOX, GLUT1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Use a qPCR instrument to monitor the amplification of the target genes in real-time.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

MDA-MB-231 Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Methodology:

-

Cell Preparation and Implantation:

-

Culture MDA-MB-231 human breast cancer cells.

-

Inject a suspension of MDA-MB-231 cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg, i.p.) or vehicle control to the respective groups on a predetermined schedule (e.g., every other day).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Logical Relationship of Experimental Validation

Figure 3. Logical Flow of this compound Experimental Validation

Conclusion

The this compound compound is a promising anti-cancer agent that targets the HIF-1α signaling pathway through a well-defined mechanism of action. By disrupting the crucial interaction between HIF-1α and the p300/CBP coactivators, this compound effectively down-regulates the expression of genes essential for tumor progression. The in vitro and in vivo data presented in this guide demonstrate its potency and potential for further development as a therapeutic for a variety of solid tumors. The provided experimental protocols offer a framework for the continued investigation and characterization of this compound and similar compounds.

OHM1: A Potent Peptide-Based Inhibitor of the HIF1α-p300 Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypoxia-inducible factor 1-alpha (HIF1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in tumor progression, angiogenesis, and metastasis. The interaction between the C-terminal transactivation domain (C-TAD) of HIF1α and the CH1 domain of the transcriptional coactivator p300 is critical for its transcriptional activity, making this protein-protein interaction (PPI) a prime target for therapeutic intervention. This document provides a comprehensive technical overview of OHM1, a rationally designed, cell-permeable, peptide-based inhibitor that effectively disrupts the HIF1α-p300 interaction. We present key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction to HIF1α and the Therapeutic Rationale for its Inhibition

Under normoxic conditions, HIF1α is hydroxylated and targeted for proteasomal degradation. However, under hypoxic conditions characteristic of the tumor microenvironment, HIF1α is stabilized, translocates to the nucleus, and dimerizes with HIF1β. This heterodimer then recruits the transcriptional coactivators p300 and CBP to activate the transcription of a multitude of genes involved in angiogenesis (e.g., VEGFA), glucose metabolism (e.g., GLUT1), and cell survival.[1] The interaction between the C-terminal transactivation domain (C-TAD) of HIF1α and the CH1 domain of p300 is a critical node in this signaling cascade.[1] Therefore, small molecules or peptides that can specifically block this interaction are of significant interest as potential anti-cancer therapeutics.

This compound is a synthetic peptidomimetic designed to mimic the α-helical region of the HIF1α C-TAD that is crucial for binding to p300.[2] It acts as a competitive inhibitor, preventing the recruitment of p300 to the HIF1α transcriptional complex and thereby downregulating the expression of HIF1α target genes.

Quantitative Data for this compound

The efficacy of this compound has been characterized through various biochemical, biophysical, and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Method | Cell Line | Reference |

| Binding Affinity (Kd) to p300 CH1 Domain | 0.53 µM | Tryptophan Fluorescence Spectroscopy | - | [2][3] |

| Cellular HIF Promoter Activity Inhibition | Dose-dependent reduction | Luciferase Reporter Assay | MDA-MB-231 | [3] |

| ~50% reduction at 10 µM | Luciferase Reporter Assay | MDA-MB-231 | [3] | |

| Near normoxic levels at 20 µM | Luciferase Reporter Assay | MDA-MB-231 | [3] | |

| Downregulation of HIF Target Gene mRNA Expression (at 10 µM) | ||||

| VEGFA | ~80% reduction | qRT-PCR | A549 | [3] |

| LOX | Significant reduction | qRT-PCR | A549 | [3] |

| GLUT1 | Significant reduction | qRT-PCR | A549 | [3] |

| In Vivo Tumor Volume Reduction | ~50% reduction | Xenograft Mouse Model | MDA-MB-231 | [3] |

Table 1: Summary of Quantitative Efficacy Data for this compound.

Mechanism of Action and Signaling Pathways

This compound functions by directly interfering with the protein-protein interaction between HIF1α and its coactivator p300. The following diagrams illustrate the relevant signaling pathway and the inhibitory mechanism of this compound.

Caption: The HIF1α signaling pathway under normoxic and hypoxic conditions.

Caption: this compound competitively inhibits the interaction between HIF1α and p300.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Tryptophan Fluorescence Spectroscopy for Binding Affinity (Kd) Determination

This assay measures the change in intrinsic tryptophan fluorescence of the p300 CH1 domain upon titration with this compound to determine the dissociation constant (Kd).

Materials:

-

Recombinant human p300 CH1 domain

-

This compound peptide

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Fluorometer

Protocol:

-

Prepare a stock solution of the p300 CH1 domain in the assay buffer to a final concentration of approximately 0.5 µM.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Set the fluorometer excitation wavelength to 295 nm and the emission wavelength to scan from 310 to 400 nm.

-

Record the fluorescence spectrum of the p300 CH1 domain solution alone.

-

Sequentially add increasing concentrations of this compound to the p300 solution, allowing the mixture to equilibrate for 5 minutes after each addition.

-

Record the fluorescence spectrum after each addition of this compound.

-

The change in fluorescence intensity at the emission maximum (typically around 340-350 nm) is plotted against the concentration of this compound.

-

The data is then fitted to a one-site binding equation to calculate the Kd value.

Caption: Workflow for determining binding affinity using tryptophan fluorescence.

Hypoxia-Inducible Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of HIF1α by measuring the expression of a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).

Materials:

-

MDA-MB-231 cells (or other suitable cancer cell line)

-

HRE-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Hypoxia chamber (1% O2)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate.

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1-20 µM).

-

Place the plate in a hypoxia chamber (1% O2, 5% CO2) for 16-24 hours. A parallel plate should be kept under normoxic conditions as a control.

-

After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

The percentage of HIF promoter activity inhibition is calculated relative to the vehicle-treated hypoxic control.

Caption: Workflow for the hypoxia-inducible luciferase reporter assay.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

This technique is used to measure the mRNA expression levels of HIF1α target genes (e.g., VEGFA, LOX, GLUT1) in cells treated with this compound.

Materials:

-

A549 cells (or other suitable cancer cell line)

-

This compound

-

Hypoxia chamber (1% O2)

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Seed A549 cells and allow them to adhere.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle control.

-

Expose the cells to hypoxic conditions (1% O2) for 16-24 hours.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Perform qPCR using SYBR Green master mix and primers specific for VEGFA, LOX, GLUT1, and a housekeeping gene for normalization.

-

The relative mRNA expression levels are calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated hypoxic control.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting the HIF1α pathway. Its ability to specifically disrupt the HIF1α-p300 interaction, leading to the downregulation of key hypoxia-inducible genes and subsequent inhibition of tumor growth in vivo, highlights the potential of this therapeutic strategy. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cancer biology and HIF1α-targeted therapies. Further optimization of this compound and similar peptidomimetics could lead to the development of potent and selective clinical candidates.

References

The Discovery and Synthesis of OHM1: A Technical Whitepaper on a Novel HIF1α/p300-CBP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor 1-alpha (HIF1α) is a master transcriptional regulator of the cellular response to low oxygen environments, a hallmark of the tumor microenvironment. Its activity is critically dependent on the protein-protein interaction with the transcriptional coactivators p300 and CREB-binding protein (CBP). The disruption of this interaction presents a compelling therapeutic strategy for cancer. This technical guide details the discovery, synthesis, and characterization of OHM1, a potent analog of the HIF1α C-terminal activation domain (CTAD) that effectively inhibits the HIF1α/p300-CBP interaction. This document provides a comprehensive overview of the underlying science, experimental methodologies, and key data supporting the development of this compound.

Introduction: Targeting the Hypoxic Response in Cancer

Solid tumors frequently outgrow their vascular supply, leading to regions of hypoxia. To survive and proliferate in this challenging environment, cancer cells activate the HIF1 signaling pathway. The HIF1α subunit, which is stabilized under hypoxic conditions, dimerizes with HIF1β and recruits the coactivators p300 and CBP. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.

The interaction between the C-terminal activation domain (CTAD) of HIF1α and the CH1 domain of p300/CBP is essential for this transcriptional activation. This compound was developed as a peptidomimetic designed to mimic the key binding motifs of HIF1α CTAD, thereby competitively inhibiting its interaction with p300/CBP and abrogating downstream HIF1α-mediated gene expression.

Discovery of this compound: A Structure-Based Design Approach

The development of this compound was guided by the solution structure of the HIF1α-CTAD in complex with the TAZ1 (also known as CH1) domain of CBP. This structure revealed that the intrinsically disordered HIF1α-CTAD folds into three α-helices upon binding to TAZ1. Mutational analyses identified key hydrophobic and polar residues within these helices as critical for the interaction.

This compound was designed as a stabilized peptide analog of the HIF1α CTAD, incorporating modifications to enhance its binding affinity, cell permeability, and proteolytic stability. The design strategy focused on mimicking the spatial orientation of the critical interacting residues of HIF1α.

Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly available, it is presumed to be synthesized using solid-phase peptide synthesis (SPPS). The following represents a generalized experimental protocol for the synthesis of a peptide analog like this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (Generalized)

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a non-polar solvent like dichloromethane (DCM) in a reaction vessel.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in dimethylformamide (DMF) to expose the free amine.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to p300 CH1 Domain | 0.53 µM | Intrinsic Tryptophan Fluorescence Spectroscopy | [1] |

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| HIF Promoter Activity | MDA-MB-231 | 1-20 µM (24 h) | Dose-dependent reduction in HIF promoter activity. At 20 µM, activity is reduced to normoxic levels. | [1] |

| Hypoxia-Inducible Gene Expression | A549 | 10 µM | Down-regulation of genes involved in angiogenesis, apoptosis, cell proliferation, and invasion. | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosing Regimen | Effect on Tumor Volume | Toxicity | Reference |

| Mouse Xenograft | MDA-MB-231 | 15 mg/kg; i.p.; every other day for 15 injections | ~50% reduction in median tumor volume compared to untreated group. | No measurable changes in body weight or other signs of toxicity. | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by disrupting the HIF1α signaling pathway at a critical juncture. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: The HIF1α signaling pathway in normoxia and hypoxia, and the inhibitory action of this compound.

Under normoxic conditions, HIF1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxia, HIF1α is stabilized and translocates to the nucleus, where it dimerizes with HIF1β and recruits the coactivators p300/CBP. This complex binds to HREs and activates the transcription of target genes. This compound competitively binds to the CH1 domain of p300/CBP, preventing the recruitment of HIF1α and thereby inhibiting the formation of the active transcriptional complex.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

6.1. HIF Promoter Activity Assay

This assay measures the transcriptional activity of HIF1α in response to hypoxia and the inhibitory effect of this compound.

Experimental Workflow

Caption: Workflow for the HIF promoter activity assay.

Protocol

-

Cell Culture and Transfection: MDA-MB-231 cells are seeded in 96-well plates. After 24 hours, cells are transfected with a luciferase reporter plasmid containing multiple copies of the HRE.

-

Treatment: Following transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM).

-

Hypoxic Induction: The plates are placed in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 24 hours.

-

Lysis and Luminescence Measurement: After hypoxic incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to HIF1α transcriptional activity, is measured using a luminometer.

-

Data Analysis: The luminescence readings are normalized to a control (e.g., untreated hypoxic cells), and a dose-response curve is generated to determine the IC50 of this compound.

6.2. In Vivo Tumor Growth Inhibition Assay

This assay evaluates the in vivo efficacy of this compound in a mouse xenograft model.

Experimental Workflow

References

The Complex Role of Heme Oxygenase-1 (OHM1/HO-1) in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heme Oxygenase-1 (HO-1), a critical stress-responsive enzyme, plays a complex and often paradoxical role in the process of angiogenesis, the formation of new blood vessels. This technical guide provides an in-depth analysis of the molecular mechanisms through which HO-1 modulates angiogenesis, presenting quantitative data from key experimental findings, detailed experimental protocols, and visual representations of the core signaling pathways. Evidence indicates that HO-1 can act as both a pro-angiogenic and an anti-angiogenic factor, depending on the cellular context and the nature of the angiogenic stimulus. Its influence is mediated through the regulation of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Stromal Cell-Derived Factor-1 (SDF-1), as well as through the direct actions of its catalytic byproducts: carbon monoxide (CO), biliverdin, bilirubin, and free iron. Understanding the intricate involvement of HO-1 in angiogenesis is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant vascularization, including cancer and ischemic disorders.

The Dual Nature of HO-1 in Angiogenesis

HO-1's role in angiogenesis is not monolithic; it exhibits both pro- and anti-angiogenic properties, largely dependent on the specific physiological or pathological context.

Pro-Angiogenic Functions:

Genetic overexpression of HO-1 has been shown to enhance the synthesis of VEGF, a major driver of angiogenesis, and augment the formation of vascular capillaries, which can improve blood flow in ischemic tissues[1]. HO-1 is a downstream mediator of the pro-angiogenic effects of both VEGF and SDF-1[2][3]. This creates a positive feedback loop where VEGF induces HO-1, which in turn can further promote VEGF synthesis[4]. The pro-angiogenic effects of HO-1 are crucial in processes like wound healing and the revascularization of ischemic tissues. Overexpression of HO-1 can enhance endothelial cell and endothelial progenitor cell survival, proliferation, migration, and the formation of tube-like structures in vitro[4].

Anti-Angiogenic Functions:

Conversely, HO-1 can attenuate the excessive formation of blood vessels, particularly in the context of inflammatory angiogenesis[1]. For instance, in lipopolysaccharide-driven inflammatory angiogenesis, HO-1 activity inhibits the infiltration of leukocytes, a critical step for subsequent blood vessel formation[5]. This anti-inflammatory action of HO-1 can therefore indirectly suppress angiogenesis. This dual functionality highlights the enzyme's role as a fine-tuner of the angiogenic process, promoting vessel growth where needed for repair while restraining it in inflammatory settings.

Core Signaling Pathways Involving HO-1

HO-1 is integrated into several key signaling pathways that govern angiogenesis. Its induction and downstream effects are intricately linked with major angiogenic factors.

The HO-1/VEGF Axis

VEGF is a potent angiogenic factor that can induce the expression of HO-1 in endothelial cells, although this induction is often delayed, occurring 24 to 48 hours after exposure[2][3]. The signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, is a central pathway in angiogenesis. HO-1 is a downstream mediator of VEGF-induced angiogenesis, and inhibition of HO-1 activity can abrogate endothelial activation and subsequent new vessel formation stimulated by VEGF[5]. The byproducts of HO-1 activity, particularly carbon monoxide (CO), can also modulate VEGF synthesis[2].

Figure 1: Simplified HO-1 and VEGF signaling pathway in angiogenesis.

The HO-1/SDF-1 (CXCL12) Axis

Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12, is a chemokine that plays a crucial role in recruiting endothelial progenitor cells to sites of injury, thereby promoting neovascularization[6]. The pro-angiogenic effects of SDF-1 have been shown to be dependent on HO-1[7]. SDF-1 induces HO-1 expression in endothelial cells, and pharmacological or genetic inhibition of HO-1 impairs SDF-1-mediated endothelial tube formation and migration[3][7]. This highlights HO-1 as a critical downstream effector of SDF-1 signaling in angiogenesis.

Figure 2: HO-1 as a downstream mediator of SDF-1 signaling in angiogenesis.

Quantitative Data on the Role of HO-1 in Angiogenesis

The following tables summarize key quantitative findings from various experimental studies investigating the impact of HO-1 on different stages of angiogenesis.

Table 1: In Vitro Angiogenesis Assays

| Experimental Assay | Cell Type | Condition | Parameter Measured | Quantitative Result | Reference |

| Cell Proliferation | Human Microvessel Endothelial Cells | HO-1 Overexpression | Cell Proliferation Rate | Significant increase at 24h (P<0.01) and 36h (P<0.05) | [1] |

| Human Microvessel Endothelial Cells | HO-1 Antisense | Cell Proliferation Rate | Significant decrease at 24h (P<0.01) and 36h (P<0.05) | [1] | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | HO-1 Promoter S Allele (High Expression) vs. L Allele (Low Expression) with VEGF-A (30 ng/mL) | BrdU Incorporation (Fold Induction) | 3.38 ± 0.34 (S allele) vs. 1.53 ± 0.23 (L allele) | [3] | |

| Cell Migration | HUVECs | VEGF-A (40 ng) + Aflibercept (VEGF inhibitor) | Wound Closure (Migration Reduction) | 70% reduction compared to no treatment | [6] |

| HUVECs | VEGF-A (40 ng) + Bevacizumab (VEGF inhibitor) | Wound Closure (Migration Reduction) | 22% reduction compared to no treatment | [6] | |

| Bovine Aortic Endothelial Cells (BAECs) | SDF-1α Treatment | Cell Migration (Cells per field) | Increase from 13 ± 1 to 48 ± 1 | [4] | |

| Tube Formation | Human Aortic Endothelial Cells (HAECs) | SDF-1 (100 ng/ml) + ZnPP (HO-1 inhibitor, 1 µM) | Branch Points | Significant reduction (P < 0.001) | [5] |

Table 2: In Vivo Angiogenesis Assays

| Experimental Assay | Animal Model | Condition | Parameter Measured | Quantitative Result | Reference |

| Matrigel Plug Assay | NOX1 Knockout Mice | bFGF-induced angiogenesis | Matrigel Plug Vascularization | 47% ± 7.6 reduction | [8] |

| NOX1/2 Knockout Mice | bFGF-induced angiogenesis | Matrigel Plug Vascularization | 65% ± 13.2 reduction | [8] | |

| IRF3 Deficient Mice | - | CD31+ Endothelial Cell Area | 21% larger area (1404 vs 1157 µm²) | [7] | |

| RP105 Deficient Mice | - | CD31+ Endothelial Cell Area | 41% larger area (1634 vs 1157 µm²) | [7] | |

| Tumor Angiogenesis | Mice with Subcutaneous T24 Tumors | HO-1 Inhibition | Microvessel Density (MVD) | Decreased MVD | [9] |

| Mice with B16-HO-1 Melanoma | HO-1 Overexpression | Survival Time | 22 days (vs. 38 days for control) | [5] |

Table 3: Molecular and Protein Expression Analysis

| Analysis Type | Cell/Tissue Type | Condition | Target Molecule | Quantitative Result | Reference |

| Western Blot | HUVECs | Physiological vs. Sub-physiological O2 | HIF-1α Protein Level | 4.9-fold higher in physiological O2 | [10] |

| Rat Aortic Endothelial Cells | Hypoxia (1% O2) | HIF-1α Protein Level | ~3-fold increase | [11] | |

| RT-PCR/ELISA | Rat Aortic Endothelial Cells | DMOG (HIF-1α inducer) | VEGF Gene Expression | 3-4 fold increase | [12] |

| B16-HO-1 Melanoma Cells | HO-1 Overexpression | VEGF Protein (ELISA) | 300-700 pg/ml (similar to control) | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of HO-1 in angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Figure 3: Workflow for the Endothelial Cell Tube Formation Assay.

Protocol:

-

Plate Coating: Thaw Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[14]

-

Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. Harvest the cells using trypsin and resuspend them in the desired experimental medium (e.g., with HO-1 inducers, inhibitors, or control vehicle).

-

Seeding: Seed 10,000-15,000 cells in 100 µL of medium onto the surface of the solidified BME in each well.[14]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Observe the formation of capillary-like structures using an inverted phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of nodes (branch points), and number of meshes using image analysis software (e.g., ImageJ with an angiogenesis plugin).[2]

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of endothelial cells towards a stimulant.

Protocol:

-

Chamber Setup: Place a cell culture insert (e.g., 8 µm pore size) into each well of a 24-well plate.

-

Chemoattractant: Add 600 µL of medium containing the chemoattractant (e.g., VEGF or SDF-1) to the lower chamber of each well.

-

Cell Seeding: Harvest and resuspend endothelial cells in serum-free medium. Seed approximately 5 x 10^4 cells in 100-200 µL of serum-free medium into the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C for 4-24 hours.

-

Analysis: Remove the inserts from the wells. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet. Count the number of migrated cells in several microscopic fields for each membrane.[1]

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.

Figure 4: Workflow for the In Vivo Matrigel Plug Assay.

Protocol:

-

Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel with pro-angiogenic factors (e.g., bFGF or VEGF) and any test compounds (e.g., HO-1 modulators). Keep the mixture on ice to prevent premature solidification.[2][5]

-

Injection: Anesthetize the mice and subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank. The liquid Matrigel will form a solid plug at body temperature.[5]

-

Incubation: Allow 7-21 days for blood vessels from the surrounding tissue to invade the Matrigel plug.

-

Excision and Analysis: Euthanize the mice and carefully excise the Matrigel plugs. The plugs can be processed for various analyses:

-

Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.

-

Histology: Fix the plugs in formalin, embed in paraffin, and section for histological staining. Immunohistochemistry for endothelial cell markers such as CD31 is commonly used to visualize and quantify microvessel density (MVD).[2][7]

-

Conclusion and Future Directions

The intricate and context-dependent role of Heme Oxygenase-1 in angiogenesis presents both challenges and opportunities for therapeutic development. Its ability to promote or inhibit vascular growth underscores the need for a nuanced understanding of its regulatory mechanisms. The pro-angiogenic functions of HO-1, particularly its interplay with VEGF and SDF-1, suggest that targeted induction of HO-1 could be beneficial in treating ischemic diseases where enhanced blood vessel formation is desired. Conversely, the anti-angiogenic and anti-inflammatory properties of HO-1 in certain settings indicate that its modulation could be a strategy to inhibit pathological angiogenesis in diseases like cancer and inflammatory disorders.

Future research should focus on elucidating the precise molecular switches that determine the pro- versus anti-angiogenic outcomes of HO-1 activity. Further investigation into the specific roles of its byproducts—carbon monoxide, biliverdin, bilirubin, and iron—in different cell types and microenvironments will be crucial. The development of highly specific pharmacological modulators of HO-1 activity and downstream pathways will be instrumental in translating our understanding of HO-1 biology into effective clinical therapies for a range of angiogenesis-dependent diseases.

References

- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heme Oxygenase-1 and Carbon Monoxide in Vascular Pathobiology: Focus on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated High-Throughput Live Cell Monitoring of Scratch Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A significant role for the heme oxygenase-1 gene in endothelial cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cytodiagnostics.com [cytodiagnostics.com]

- 11. Hypoxia-inducible factor 1 alpha protein increases without changes in mRNA during acute hypoxic exposure of the Gulf killifish, Fundulus grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Overexpression of Heme Oxygenase-1 in Murine Melanoma: Increased Proliferation and Viability of Tumor Cells, Decreased Survival of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promocell.com [promocell.com]

An In-depth Technical Guide to the Core Effects of Heme Oxygenase-1 (HO-1) on the Tumor Microenvironment

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The tumor microenvironment (TME) presents a complex and dynamic landscape that is pivotal in cancer progression, metastasis, and response to therapy. A key modulator of the TME is Heme Oxygenase-1 (HO-1), an inducible stress-response enzyme. Overexpression of HO-1 is a characteristic feature of many solid tumors and is frequently associated with poor prognosis and therapeutic resistance.[1][2][3] This technical guide provides a comprehensive examination of the multifaceted roles of HO-1 within the TME, with a focus on its impact on immune suppression, angiogenesis, and tumor cell survival. We present collated quantitative data from preclinical studies, detailed experimental protocols for investigating the HO-1 axis, and visual representations of key signaling pathways to facilitate a deeper understanding of its mechanistic contributions to malignancy. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the TME and develop novel therapeutic strategies targeting HO-1.

Core Concepts: The Role of HO-1 in the Tumor Microenvironment

Heme Oxygenase-1 (HO-1), encoded by the HMOX1 gene, is the rate-limiting enzyme in the catabolism of heme, breaking it down into equimolar amounts of carbon monoxide (CO), biliverdin (which is subsequently converted to bilirubin), and free iron (Fe²⁺).[1][2] While HO-1 plays a crucial cytoprotective role in normal tissues by mitigating oxidative stress and inflammation, its upregulation in cancer cells and various stromal components of the TME creates a decidedly pro-tumorigenic milieu.[1][2][3][4]

The pro-tumorigenic functions of HO-1 are largely mediated by its enzymatic byproducts, which influence a range of cellular processes within the TME:

-

Immune Suppression: HO-1 activity within both tumor cells and tumor-associated immune cells, particularly tumor-associated macrophages (TAMs), dendritic cells (DCs), and regulatory T-cells (Tregs), fosters an immunosuppressive environment.[1][5][6][7] This is achieved through the modulation of cytokine profiles, inhibition of effector T-cell function, and promotion of regulatory immune cell phenotypes.[1][6]

-

Angiogenesis: HO-1 promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[8] This is primarily accomplished through the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[8]

-

Tumor Cell Proliferation and Survival: Within cancer cells, HO-1 provides a survival advantage by conferring resistance to apoptosis induced by oxidative stress, chemotherapy, and radiotherapy.[3][4]

The subsequent sections of this guide will delve into the quantitative effects of HO-1 on these key aspects of the TME, provide detailed protocols for their experimental investigation, and illustrate the underlying signaling pathways.

Quantitative Data on the Effects of HO-1 in the Tumor Microenvironment

The following tables summarize key quantitative findings from preclinical studies investigating the impact of HO-1 on the TME. These data highlight the significant role of HO-1 in modulating immune cell infiltration and promoting tumor progression.

Table 1: Effect of HO-1 Inhibition on Uveal Melanoma (UM) Cell Proliferation and Tumor Growth

| Parameter | Treatment Group | Result | Reference |

| Cell Proliferation | HO-1 inhibitor (ZnPP) | Significant inhibition of UM cell growth in vitro. | [9][10] |

| HO-1 knockout (shRNA) | Significant decrease in UM cell proliferation. | [9][10] | |

| Tumor Growth in vivo | HO-1 inhibitor (ZnPP) | Effective inhibition of UM tumor growth in a subcutaneous mouse model. | [9][10] |

Table 2: Modulation of Immune Cell Infiltration by HO-1 in the Tumor Microenvironment

| Cancer Model | HO-1 Status/Treatment | Immune Cell Population | Quantitative Change | Reference |

| Uveal Melanoma | HO-1 inhibitor (ZnPP) | CD8+ T-cells | Increased infiltration in tumor tissue. | [9][10] |

| Prostate Cancer | Macrophage-specific HO-1 deletion | NK cells | High infiltration into tumor xenografts. | [11] |

| Macrophage-specific HO-1 deletion | Gr-1+ granulocytic cells | Decreased infiltration into tumor xenografts. | [11] | |

| Pancreatic Ductal Adenocarcinoma | HO-1 inhibition + NPG chemotherapy | CD8+ T-cells | Increased infiltration compared to chemotherapy alone. | [12] |

| HO-1 inhibition + NPG chemotherapy | FoxP3+ Tregs | Significantly reduced infiltration. | [12] | |

| Melanoma | HO-1+/+ (wild-type) female mice | Leukocytes (CD45+) | Increased infiltration in primary tumors, associated with blocked tumor growth. | [13] |

Table 3: Impact of HO-1 on Angiogenesis

| Cancer Type | HO-1 Status | Parameter | Finding | Reference |

| Pancreatic Cancer | HO-1 overexpression | Tumor Angiogenesis | Markedly promoted tumor angiogenesis. | [8] |

| Urothelial Carcinoma | HO-1 overexpression | Microvessel Density (MVD) | Correlated with high MVD. |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of HO-1 in the tumor microenvironment.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to assess the effect of HO-1 modulation on the expression of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.[14][15][16][17]

Objective: To quantify changes in apoptotic protein levels in cancer cells following treatment with an HO-1 inhibitor or genetic knockdown of HO-1.

Materials:

-

Cancer cell lines of interest

-

HO-1 inhibitor (e.g., ZnPP, SnMP) or siRNA/shRNA targeting HO-1

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-HO-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat cells with the desired concentrations of the HO-1 inhibitor or transfect with siRNA/shRNA for the appropriate duration. Include vehicle-treated or non-targeting siRNA controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Immunohistochemistry (IHC) for HO-1 and CD31 in Tumor Tissue

This protocol allows for the visualization and semi-quantitative analysis of HO-1 expression and microvessel density (marked by CD31) within tumor sections.[18][19][20][21]

Objective: To assess the localization and expression levels of HO-1 and the extent of angiogenesis in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies: anti-HO-1, anti-CD31

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating.

-

Peroxidase Blocking: Incubate sections with hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking: Apply blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies (anti-HO-1 or anti-CD31) overnight at 4°C.

-

Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex.

-

Chromogen Application: Apply the DAB substrate to visualize the antibody binding (brown precipitate).

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Microscopy and Analysis: Examine the stained slides under a light microscope. HO-1 expression and microvessel density (number of CD31-positive vessels per field) can be quantified using image analysis software.

Flow Cytometry for Immune Cell Profiling in Tumors

This protocol provides a framework for the quantitative analysis of various immune cell populations within the TME following modulation of HO-1.[22][23][24][25][26]

Objective: To phenotype and quantify immune cell subsets (e.g., CD8+ T-cells, Tregs, TAMs) in single-cell suspensions derived from tumors.

Materials:

-

Fresh tumor tissue

-

RPMI medium

-

Enzyme digestion cocktail (e.g., collagenase, DNase)

-

Cell strainers (e.g., 70 µm)

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fc receptor blocking antibody (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80)

-

Fixation/Permeabilization buffer (for intracellular staining like FoxP3)

-

Flow cytometer

Procedure:

-

Tumor Digestion: Mince fresh tumor tissue and digest with an enzyme cocktail to obtain a single-cell suspension.

-

Cell Filtration and Lysis: Pass the suspension through a cell strainer to remove debris. Lyse red blood cells using a lysis buffer.

-

Cell Counting and Viability: Count the cells and assess viability (e.g., using Trypan blue).

-

Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.

-

Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers in FACS buffer.

-

Intracellular Staining (if applicable): For intracellular targets like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol, then incubate with the specific antibody.

-

Flow Cytometric Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on specific cell populations based on marker expression to determine their percentages within the total immune cell population (CD45+ cells).

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the central signaling pathways influenced by HO-1 in the TME and a general experimental workflow for studying its effects.

Signaling Pathways

Caption: HO-1 signaling pathways in the tumor microenvironment.

Experimental Workflow

Caption: General experimental workflow for studying HO-1 in the TME.

Conclusion

The evidence presented in this technical guide underscores the critical role of Heme Oxygenase-1 as a central node in orchestrating a pro-tumorigenic microenvironment. Its multifaceted effects on immune suppression, angiogenesis, and cancer cell survival make it a compelling target for novel anti-cancer therapies. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a foundational resource for researchers and drug development professionals. A thorough understanding of the mechanisms by which HO-1 shapes the TME is paramount for the rational design of therapeutic strategies that can overcome the protective shield it provides to tumors, thereby improving patient outcomes. Future research should continue to focus on the development of specific and potent HO-1 inhibitors and their evaluation in combination with existing immunotherapies and chemotherapies.

References

- 1. The Diverse Roles of Heme Oxygenase-1 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Roles of Heme Oxygenase-1 in Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HO-1 Induction in Cancer Progression: A Matter of Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Significance of Heme Oxygenase 1 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]

- 7. JCI Insight - Heme oxygenase-1 orchestrates the immunosuppressive program of tumor-associated macrophages [insight.jci.org]

- 8. mdpi.com [mdpi.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Inhibition of Heme Oxygenase 1 Suppresses Growth, Migration, and Invasion, and Regulates Tumor-Infiltrating CD8+ T Cells and in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heme oxygenase-1 in macrophages controls prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heme Oxygenase-1 Inhibition Potentiates the Effects of Nab-Paclitaxel-Gemcitabine and Modulates the Tumor Microenvironment in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchgate.net [researchgate.net]

- 18. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 21. genomeme.ca [genomeme.ca]

- 22. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 23. miltenyibiotec.com [miltenyibiotec.com]

- 24. learn.cellsignal.com [learn.cellsignal.com]

- 25. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Regulatory Crosstalk: A Technical Guide to the Interaction Between Heme Oxygenase-1 (HMOX1) and the p300/CBP Coactivator Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the functional interaction between Heme Oxygenase-1 (HMOX1), a critical enzyme in cellular stress response, and the transcriptional coactivators p300 and CREB-binding protein (CBP). While the direct physical binding of a protein designated "OHM1" with p300/CBP is not prominently documented in current literature, evidence strongly suggests that "this compound" may be a less common alias for HMOX1. This guide will proceed under this premise, focusing on the established regulatory relationship between HMOX1 and the p300/CBP family.

p300 and CBP are highly homologous histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression by acetylating histones and other non-histone proteins, thereby modulating chromatin structure and transcription factor activity.[1][2] HMOX1 is a key enzyme in heme catabolism, breaking it down into biliverdin, iron, and carbon monoxide.[3][4] Beyond its metabolic function, HMOX1 is a crucial component of the cellular defense against oxidative stress and inflammation.[5][6] The regulation of HMOX1 expression is tightly controlled, and emerging evidence points to the influential role of p300/CBP in this process.[1][7]

This document will synthesize the current understanding of the HMOX1 and p300/CBP interaction, present quantitative data from relevant studies, provide detailed experimental protocols for investigating this interaction, and visualize the associated signaling pathways.

Quantitative Data Summary

The following table summarizes quantitative findings from studies investigating the regulatory relationship between p300/CBP and HMOX1 expression.

| Cell Type/System | Experimental Condition | Analyte | Quantitative Finding | Reference |

| Synovial Fibroblasts | Silencing of CBP | HMOX1 expression | Suppressed | [1] |

| Synovial Fibroblasts | Silencing of p300 | HMOX1 expression | Increased | [1] |

Signaling Pathways and Regulatory Logic

The interaction between p300/CBP and HMOX1 is primarily at the level of transcriptional regulation. p300 and CBP can be recruited to the promoter regions of target genes by transcription factors, where their histone acetyltransferase activity can modulate chromatin structure to either activate or repress gene expression. The opposing effects of CBP and p300 on HMOX1 expression in synovial fibroblasts suggest a complex and context-dependent regulatory mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction between HMOX1 and p300/CBP.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) to Identify p300/CBP Binding to the HMOX1 Gene

ChIP-seq is a powerful technique to identify the genomic regions where a protein of interest, such as p300 or CBP, binds.[8][9][10] This protocol is adapted from standard ChIP-seq procedures.

Objective: To determine if p300 and/or CBP directly bind to the promoter or enhancer regions of the HMOX1 gene in a specific cell type and under particular conditions.

Materials:

-

Cells of interest (e.g., synovial fibroblasts, cancer cell lines)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors)

-

Nuclear lysis buffer (e.g., Tris-HCl, EDTA, SDS, protease inhibitors)

-

Chromatin shearing apparatus (e.g., sonicator)

-

ChIP-grade antibodies against p300 and CBP (and isotype control IgG)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., NaHCO3, SDS)

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

High-throughput sequencer

Protocol:

-

Cell Crosslinking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell and Nuclear Lysis:

-

Harvest cells and lyse the cell membrane using cell lysis buffer.

-

Isolate nuclei by centrifugation and resuspend in nuclear lysis buffer.

-

-

Chromatin Shearing:

-

Shear chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-p300, anti-CBP, or control IgG antibodies overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads using elution buffer.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the crosslinks by incubating with NaCl at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling to identify genomic regions enriched for p300 or CBP binding.

-

Annotate peaks to determine their proximity to the HMOX1 gene.

-

Co-Immunoprecipitation (Co-IP) to Investigate Physical Interaction

While the primary interaction appears to be regulatory, Co-IP can be used to test for a direct or indirect physical association between HMOX1 and p300/CBP within a cellular context.

Objective: To determine if HMOX1 and p300/CBP are part of the same protein complex.

Materials:

-

Cells expressing both HMOX1 and p300/CBP

-

Co-IP lysis buffer (non-denaturing)

-

Antibodies against HMOX1 and p300/CBP (and control IgG)

-

Protein A/G magnetic beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Western blotting reagents and equipment

Protocol:

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-HMOX1) or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the "prey" protein (e.g., anti-p300 or anti-CBP).

-

Interpretation: The presence of a band corresponding to p300/CBP in the HMOX1 immunoprecipitate (and vice versa) would suggest a physical interaction.

Mass Spectrometry to Identify Post-Translational Modifications

p300/CBP are known to acetylate a wide range of proteins. Mass spectrometry can be used to determine if HMOX1 is a direct substrate for the acetyltransferase activity of p300/CBP.

Objective: To identify if HMOX1 is acetylated and if this acetylation is dependent on p300/CBP activity.

Materials:

-

Cells with and without active p300/CBP (e.g., using inhibitors or knockout models)

-

Immunoprecipitated HMOX1 (from Co-IP protocol)

-

Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Protein Digestion:

-

Excise the HMOX1 band from an SDS-PAGE gel and perform in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by LC-MS/MS.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database to identify peptides and their post-translational modifications, specifically looking for acetylation on lysine residues of HMOX1.

-

Compare the acetylation profiles of HMOX1 from cells with and without p300/CBP activity to identify p300/CBP-dependent acetylation sites.

-

Conclusion and Future Directions

The regulation of Heme Oxygenase-1 by the transcriptional coactivators p300 and CBP represents a significant axis in the cellular response to stress. The opposing roles of p300 and CBP in controlling HMOX1 expression highlight the nuanced and context-specific nature of gene regulation by these closely related acetyltransferases. While the alias "this compound" for HMOX1 is not definitively established in the literature, the functional connection between HMOX1 and p300/CBP provides a compelling area of investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying the differential regulation of HMOX1 by p300 and CBP. This includes identifying the specific transcription factors that recruit each coactivator to the HMOX1 gene, characterizing the histone acetylation patterns established by each, and determining if HMOX1 itself is a direct target of p300/CBP-mediated acetylation. A deeper understanding of this regulatory network holds promise for the development of novel therapeutic strategies targeting cellular stress pathways in a variety of diseases.

References

- 1. The histone acetyl transferases CBP and p300 regulate stress response pathways in synovial fibroblasts at transcriptional and functional levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. mdpi.com [mdpi.com]

- 6. Heme Oxgenase-1, a Cardinal Modulator of Regulated Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fully automated high-throughput chromatin immunoprecipitation for ChIP-seq: identifying ChIP-quality p300 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genomic occupancy of the transcriptional co-activators p300 and CBP - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of OHM1: A Technical Guide to Core Inhibitors of the HIF-1α-p300 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the tumor microenvironment. Its activity is critically dependent on the interaction with the transcriptional coactivator p300/CBP. The disruption of this protein-protein interaction (PPI) represents a promising therapeutic strategy for cancer and other diseases characterized by pathological hypoxia. OHM1 has been identified as a peptidomimetic analog of the C-terminal transactivation domain (CTAD) of HIF-1α, effectively inhibiting its binding to the CH1 domain of p300.[1]

While the direct structural analogs of this compound are not extensively documented in publicly available scientific literature, a range of functionally analogous compounds have been developed. These molecules, like this compound, are designed to mimic the helical structure of the HIF-1α CTAD to disrupt the HIF-1α/p300 interface. This technical guide provides an in-depth overview of this compound and its functional analogs, focusing on their quantitative data, experimental protocols, and the underlying signaling pathways.

Core Compound Profile: this compound

This compound serves as the prototypical inhibitor in this class. It is a potent HIF-1α mimic that directly targets the CH1 domain of p300/CBP.

Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 500 nM (0.5 µM) | p300/CBP CH1 Domain | [2] |

| In Vitro Activity | Reduces HIF-1α transcriptional activity to normoxic levels at 20 µM | MDA-MB-231 cells | [1] |

| In Vivo Efficacy | Reduces median tumor volume | Murine tumor xenografts | [2] |

Signaling Pathway and Mechanism of Action

This compound and its functional analogs act by competitively inhibiting the interaction between the C-terminal transactivation domain (CTAD) of HIF-1α and the CH1 domain of the coactivator p300. Under hypoxic conditions, stabilized HIF-1α translocates to the nucleus and recruits p300 to activate the transcription of a multitude of target genes involved in angiogenesis, cell proliferation, and metabolism. By blocking this crucial interaction, these inhibitors prevent the assembly of the transcriptional machinery, thereby downregulating the expression of hypoxia-inducible genes.

Experimental Protocols

The characterization of this compound and its functional analogs involves a series of biophysical, biochemical, and cell-based assays to determine their binding affinity, inhibitory activity, and cellular effects.

Radioligand Binding Assay

A common method to determine the binding affinity of a compound to its target protein is the radioligand binding assay.

-

Protein Immobilization : The target protein (e.g., recombinant p300 CH1 domain) is immobilized on a solid support, such as a 96-well plate.

-

Radioligand Incubation : A known concentration of a radiolabeled ligand that binds to the target protein is added to the wells.

-

Competitive Binding : Increasing concentrations of the test compound (e.g., this compound) are added to the wells to compete with the radioligand for binding to the target protein.

-

Washing and Detection : After incubation, the wells are washed to remove unbound radioligand. The amount of bound radioactivity is then measured using a scintillation counter.

-

Data Analysis : The data is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The dissociation constant (Kd) can then be determined using the Cheng-Prusoff equation.

HIF-1α Reporter Gene Assay

This cell-based assay is used to measure the inhibitory effect of a compound on HIF-1α transcriptional activity.

-

Cell Transfection : A suitable cell line (e.g., HEK293T or a cancer cell line) is transiently transfected with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment : The transfected cells are treated with various concentrations of the test compound.

-

Hypoxic Induction : The cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period to induce HIF-1α activity. A set of cells is also maintained under normoxic conditions as a control.

-

Luciferase Assay : After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-